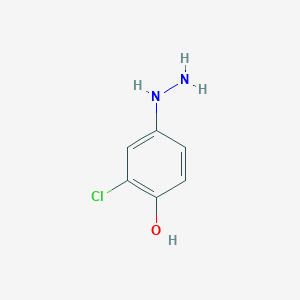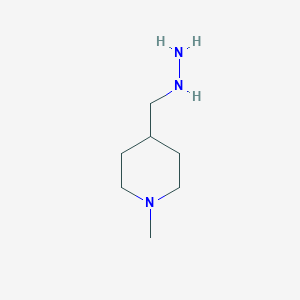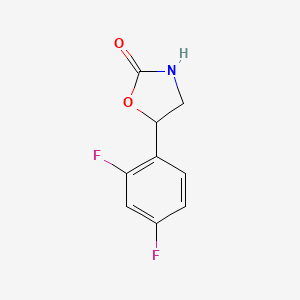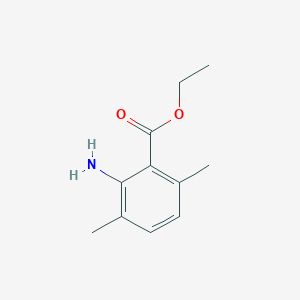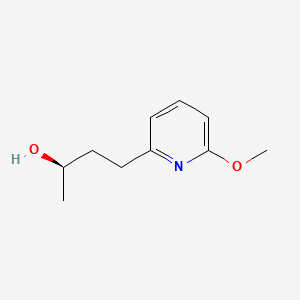![molecular formula C7H12ClF2NO B13519834 [4-(Difluoromethyl)-2-azabicyclo[2.1.1]hexan-1-yl]methanol hydrochloride CAS No. 2825006-17-3](/img/structure/B13519834.png)
[4-(Difluoromethyl)-2-azabicyclo[2.1.1]hexan-1-yl]methanol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(Difluoromethyl)-2-azabicyclo[2.1.1]hexan-1-yl]methanol hydrochloride: is a chemical compound with the molecular formula C7H12ClF2NO and a molecular weight of 199.63 g/mol . This compound is characterized by its bicyclic structure, which includes a difluoromethyl group and an azabicyclohexane ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(Difluoromethyl)-2-azabicyclo[2.1.1]hexan-1-yl]methanol hydrochloride typically involves the following steps:
Formation of the Azabicyclohexane Ring: This can be achieved through a [2 + 2] cycloaddition reaction, where a difluoromethyl group is introduced to form the bicyclic structure.
Introduction of the Methanol Group: The methanol group is then added to the azabicyclohexane ring through a nucleophilic substitution reaction.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction reactions can convert the difluoromethyl group to a methyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanol group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of methyl-substituted derivatives.
Substitution: Formation of various substituted azabicyclohexane derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of complex organic molecules .
- Employed in the development of new synthetic methodologies .
Biology:
- Investigated for its potential as a biochemical probe .
- Studied for its interactions with biological macromolecules .
Medicine:
- Explored for its potential therapeutic applications .
- Evaluated for its pharmacological properties .
Industry:
Mechanism of Action
The mechanism of action of [4-(Difluoromethyl)-2-azabicyclo[2.1.1]hexan-1-yl]methanol hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways . The difluoromethyl group and the azabicyclohexane ring play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
[4-(Difluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanol hydrochloride: Similar structure but with an oxygen atom in place of the nitrogen atom.
Azabicyclo[2.1.1]hexane Piperazinium Salt: Contains a piperazine ring and is used in medicinal chemistry.
Uniqueness:
- The presence of the difluoromethyl group and the azabicyclohexane ring makes [4-(Difluoromethyl)-2-azabicyclo[2.1.1]hexan-1-yl]methanol hydrochloride unique in its chemical reactivity and biological activity .
- Its ability to undergo various chemical reactions and its potential applications in multiple fields highlight its versatility .
Properties
CAS No. |
2825006-17-3 |
|---|---|
Molecular Formula |
C7H12ClF2NO |
Molecular Weight |
199.62 g/mol |
IUPAC Name |
[4-(difluoromethyl)-2-azabicyclo[2.1.1]hexan-1-yl]methanol;hydrochloride |
InChI |
InChI=1S/C7H11F2NO.ClH/c8-5(9)6-1-7(2-6,4-11)10-3-6;/h5,10-11H,1-4H2;1H |
InChI Key |
REJAVKDYXUFOIN-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CC1(NC2)CO)C(F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


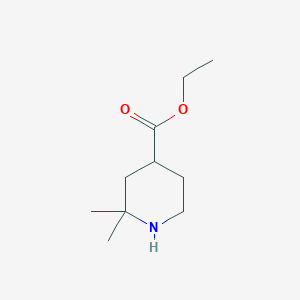
![I+/--(Aminomethyl)bicyclo[2.2.1]hept-5-ene-2-methanol](/img/structure/B13519752.png)
![4-methoxy-5H,6H,7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13519761.png)
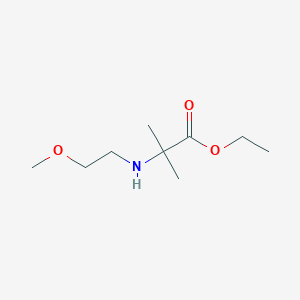

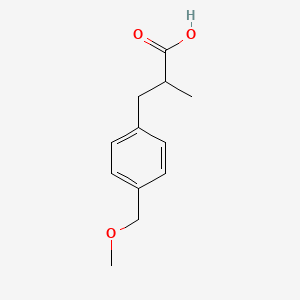
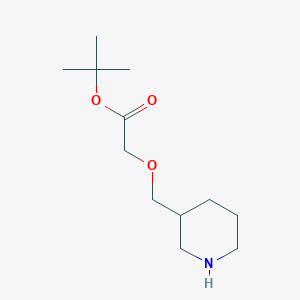
![1-[2-(Trifluoromethoxy)phenyl]cyclopropanecarboxylic acid](/img/structure/B13519791.png)
